2-Pyrimidinethiol hydrochloride

Corrosion Inhibition Electrochemistry Mild Steel Protection

Choose 2-Pyrimidinethiol hydrochloride (CAS 41041-19-4) for its unmatched 99.1% corrosion inhibition at 0.5 mM—10× more potent than the 4,6-dimethyl analog in acidic media—making it ideal for industrial pickling, oil-well acidizing, and closed-loop cooling systems. Its crystalline, non-hygroscopic salt form ensures superior handling stability and exact stoichiometric control. The unsubstituted scaffold delivers 2× tyrosinase inhibition over kojic acid (IC50 12.5 µM) and 85:15 cis-selectivity in Pt complexation, critical for reproducible cytotoxic SAR studies. This is the exclusive precursor for 92%-yield S,S-bis(2-pyrimidinyl) dithiocarbonate—14 points higher than the dimethyl analog—minimizing side reactions in peptide coupling and prodrug synthesis. Procure the definitive unsubstituted pyrimidine-2-thiol salt; methyl-substituted and dithiol analogs fail to replicate this performance.

Molecular Formula C4H5ClN2S
Molecular Weight 148.61 g/mol
CAS No. 41041-19-4
Cat. No. B6600494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrimidinethiol hydrochloride
CAS41041-19-4
Molecular FormulaC4H5ClN2S
Molecular Weight148.61 g/mol
Structural Identifiers
SMILESC1=CNC(=S)N=C1.Cl
InChIInChI=1S/C4H4N2S.ClH/c7-4-5-2-1-3-6-4;/h1-3H,(H,5,6,7);1H
InChIKeyLNJKRDXYZRKJQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyrimidinethiol Hydrochloride (CAS 41041-19-4): Core Chemical Identity and Research-Ready Form


2-Pyrimidinethiol hydrochloride (CAS 41041-19-4), also known as 2-mercaptopyrimidine hydrochloride, is a heterocyclic thiol belonging to the pyrimidine-2-thiol class. The compound is a salt form of the thiol-thione tautomeric system [1], providing a crystalline, non-hygroscopic solid with enhanced physical properties compared to the free thiol form, which is typically an oil or low-melting solid . This hydrochloride derivative offers superior handling stability and precise stoichiometric control during chemical reactions, making it a preferred building block for synthesizing pharmaceuticals, corrosion inhibitors, and metal-coordination compounds [2].

Why Simple Analog Interchange Fails: Critical Substituent-Specific Performance Gaps in Pyrimidine-2-Thiols


Pyrimidine-2-thiol derivatives exhibit profound performance divergences based on subtle structural modifications such as ring methylation, salt formulation, or additional heteroatom substitution. The unsubstituted 2-mercaptopyrimidine hydrochloride (CAS 41041-19-4) demonstrates a specific inhibitory profile, metal-coordination geometry, and synthetic versatility that are not replicated by its 4-methyl, 4,6-dimethyl, or dithiol analogs. Direct quantitative evidence shows that 2-mercaptopyrimidine hydrochloride outperforms the 4,6-dimethyl derivative by a factor of 10 in corrosion inhibition efficiency [1] and provides a reactive handle distinct from the free-base form due to higher solubility and stability under ambient conditions . Head-to-head kinetic and biological evaluations confirm that even a single methyl group substitution alters tyrosinase inhibition potency by over 100-fold [2]. These data collectively demonstrate that in-class substitution leads to significant, quantifiable performance loss.

Head-to-Head Benchmarking: Quantified Differentiation of 2-Pyrimidinethiol Hydrochloride Against Closest Analogs


Corrosion Inhibition Efficiency: Unsubstituted vs. Dimethyl-Substituted Pyrimidine-Thiol on Mild Steel

Electrochemical polarization measurements on mild steel in 1.0 M HCl demonstrate a 10-fold superiority for unsubstituted 2-mercaptopyrimidine hydrochloride (CAS 41041-19-4) over the 4,6-dimethyl analog. At 0.5 mM concentration, the target compound achieves 99.1% inhibition efficiency (IE), whereas 4,6-dimethyl-2-mercaptopyrimidine hydrochloride yields only 9.9% IE under identical conditions [1]. The superior performance is attributed to a favorable flat adsorption geometry enabled by the unsubstituted ring, as validated by quantum chemical calculations and molecular dynamics simulations [2].

Corrosion Inhibition Electrochemistry Mild Steel Protection

Tyrosinase Inhibition: Potency Superiority Over Kojic Acid Standard

In a comparative enzyme inhibition assay, pyrimidine-2-thiol (PT, the free-thiol form corresponding to CAS 41041-19-4) exhibited 2-fold stronger inhibitory activity against mushroom tyrosinase than the positive control kojic acid when using L-Tyrosine and L-Dopa as substrates [1]. The IC50 of PT was measured at 12.5 µM, relative to kojic acid's 25 µM. Furthermore, the dithiol derivative (PDT) showed a 13-fold activity enhancement over kojic acid, indicating that the monothiol substitution pattern in CAS 41041-19-4 has a distinct mechanistic window. Kinetic analysis confirmed a mixed-type inhibition mechanism and copper-chelation mode that differs from the pure competitive inhibition of kojic acid [2].

Tyrosinase Inhibition Anti-Browning Food Preservation

Platinum Complexation Selectivity: Unsubstituted vs. 4-Methyl and 4,6-Dimethyl Derivatives

The reaction of K2[PtCl4] with pyrimidine-2-thiol yields four possible isomers, but the unsubstituted ligand produces a well-defined cis-[Pt(III)2Cl2(pymS)4] (1) as the major product [1]. When the 4-methyl or 4,6-dimethyl derivatives are used, the product distribution shifts significantly, yielding different coordination geometries and lower crystallinity. Specifically, the unsubstituted ligand (CAS 41041-19-4 free base) provides a cis:trans ratio of 85:15, while the 4,6-dimethyl variant yields a 40:60 distribution [2]. This stereochemical control is critical for biomedical applications where isomer purity influences the biological activity of platinum complexes.

Coordination Chemistry Platinum Complexes Anticancer Agents

Synthetic Utility: Direct Esterification Coupling Efficiency Comparison

2-Pyrimidinethiol hydrochloride serves as a key precursor for preparing S,S-bis(2-pyrimidinyl) dithiocarbonate coupling reagents. When converted to the dithiocarbonate, the unsubstituted derivative provides a 92% isolated yield of ester in the direct coupling of benzoic acid with 1-octanol under mild conditions (toluene, 0°C to rt) [1]. In contrast, the 4,6-dimethyl analog necessitates higher catalyst loading and yields only 78% under parallel conditions, primarily due to steric hindrance slowing the nucleophilic attack at the carbonyl center [2]. This 14% yield advantage per coupling cycle translates to significant material cost savings in multi-step syntheses.

Organic Synthesis Coupling Reagents Esterification

Palladium(II) Detection Selectivity: Unsubstituted vs. Substituted Pyrimidinethiols

Alkyl- and aryl-substituted 4,4,6-trimethylpyrimidine-2-thiols react with palladium(II) to form yellow complexes (λmax 430 nm) extractable into non-polar solvents, enabling microgram-level spectrophotometric detection [1]. However, the unsubstituted 2-pyrimidinethiol exhibits a lower molar absorptivity and slower extraction kinetics, producing a detection limit of 2.5 µg/mL Pd(II) compared to 0.5 µg/mL for the trimethyl derivative. This 5-fold inferior sensitivity underscores why the unsubstituted variant is not the optimal choice for Pd(II) analytical probes. Conversely, for applications requiring broad-spectrum metal chelation without selectivity, the unsubstituted thiol remains advantageous due to its smaller steric profile [2].

Analytical Chemistry Palladium Detection Spectrophotometry

High-Value Application Scenarios for 2-Pyrimidinethiol Hydrochloride Based on Quantitative Evidence


Corrosion Inhibitor Formulation for Mild Steel in Acidic Environments

Leverage the 99.1% inhibition efficiency at 0.5 mM dosage (10× superior to dimethyl analog) demonstrated via potentiodynamic polarization on CRS in 1.0 M HCl [1]. Ideal for industrial pickling baths, oil-well acidizing fluids, and closed-loop cooling systems where low-concentration, high-efficiency protection is mandated.

Tyrosinase Inhibitor Core Scaffold for Food Anti-Browning Agents or Skin-Lightening Cosmeceuticals

With a 2× potency advantage over kojic acid (IC50 12.5 µM vs. 25 µM) and a mixed-type inhibition mechanism validated by copper-chelation assays, the compound serves as a superior starting point for developing synergistic anti-browning formulations for fresh-cut produce or cosmetic actives [1][2].

Stereochemically Pure Platinum(II/III) Complexes for Anticancer Drug Discovery

The 85:15 cis selectivity of the unsubstituted pyrimidine-2-thiol ligand during Pt complexation enables reproducible synthesis of well-defined mono- and dinuclear platinum complexes. This property is critical for structure-activity relationship (SAR) studies in medicinal inorganic chemistry, where isomer purity directly governs the cytotoxicity profile [1].

Peptide and Amine Acylation via Pyrimidine Dithiocarbonate Intermediates

The title compound is the exclusive starting material for generating unsubstituted S,S-bis(2-pyrimidinyl) dithiocarbonate, which achieves a 92% isolated yield in direct esterifications—14 percentage points above the dimethyl analog. This is valuable for peptide coupling and prodrug synthesis where side reactions must be minimized [1].

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